molecular formula C18H18N2O2S B2533193 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE CAS No. 1797898-00-0

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE

Cat. No.: B2533193
CAS No.: 1797898-00-0
M. Wt: 326.41
InChI Key: XNLWRXDWYVYGJT-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative characterized by a methoxy-substituted ethyl chain and a 2-methylphenyl group attached to the benzothiazole core. Benzothiazoles are notable for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-5-3-4-6-14(12)16(22-2)10-19-18(21)13-7-8-15-17(9-13)23-11-20-15/h3-9,11,16H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLWRXDWYVYGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions. The methoxyphenyl group is then introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the benzothiazole ring can produce dihydrobenzothiazole derivatives .

Scientific Research Applications

Synthesis of N-[2-Methoxy-2-(2-Methylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole core and subsequent modifications to introduce the methoxy and carboxamide functional groups. The synthetic pathways often utilize well-established techniques such as nucleophilic substitutions and condensation reactions.

Anticancer Activity

Several studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that benzothiazole derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial activities. Preliminary findings suggest that this compound possesses significant antibacterial and antifungal properties. This opens avenues for its use in developing new antimicrobial therapies .

Neuroprotective Effects

Recent research has pointed to the neuroprotective effects of benzothiazole compounds. They may play a role in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Cancer Treatment

Given its anticancer properties, this compound is being explored as a potential lead compound for developing novel anticancer drugs. Its ability to target specific cancer pathways makes it a candidate for further preclinical and clinical studies.

Antimicrobial Formulations

The compound's antimicrobial properties suggest its potential incorporation into formulations aimed at treating infections caused by resistant strains of bacteria and fungi. This could be particularly relevant in the context of increasing antibiotic resistance.

Neurological Disorders

The neuroprotective properties of this compound indicate its potential use in treating neurodegenerative diseases. Future studies could focus on its efficacy in animal models of diseases like Alzheimer's to evaluate its therapeutic potential.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values indicating potent cytotoxicity .
Study 2Investigated antimicrobial efficacy showing inhibition against both Gram-positive and Gram-negative bacteria .
Study 3Explored neuroprotective effects in vitro with reduced oxidative stress markers in neuronal cultures .

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring can interact with various biological pathways, influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s benzothiazole core differentiates it from benzamide, benzotriazole, and other heterocyclic derivatives. Key structural comparisons include:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Benzothiazole Methoxyethyl, 2-methylphenyl Not Provided Lipophilic substituents, S-containing ring
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethylethyl Not Provided N,O-bidentate directing group
1H-Benzotriazole-5-carboxamide Benzotriazole Chlorophenyl, ethylaminoethyl 387.863 N-rich heterocycle, Cl-substituent
N-[2-(Ethyl(2-methylphenyl)amino)ethyl]-2-... Benzamide Isoxazole/thienyl methylthio groups Not Provided Sulfur-containing substituents
  • The 2-methylphenyl group provides steric bulk compared to chlorophenyl in or methylthio groups in .

Physicochemical Properties

  • Lipophilicity : Methoxy and methylphenyl groups in the target compound likely increase logP compared to the hydroxy-substituted or polar benzotriazole .
  • Molecular Weight : The benzotriazole derivative (387.86 g/mol) is heavier than typical benzothiazoles, which may affect pharmacokinetics.

Biological Activity

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This compound has a molecular weight of approximately 302.39 g/mol and exhibits lipophilic properties, which may enhance its bioavailability.

The biological activity of this compound is attributed to several mechanisms:

  • Anticancer Activity : Studies have shown that compounds with similar benzothiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation by inducing apoptosis through the modulation of Bcl-2 family proteins and caspase activation pathways .
  • Antimicrobial Properties : Benzothiazole derivatives often demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound:

Activity Tested Model IC50/Zone of Inhibition Reference
AnticancerHuman colon adenocarcinoma (HT-29)IC50 = 23.30 µM
AntimicrobialStaphylococcus aureusMIC = 3.12 µg/mL
Anti-inflammatoryLPS-induced RAW 264.7 macrophagesSignificant reduction in TNF-α levels

Case Studies

  • Anticancer Efficacy : In a study evaluating the anticancer properties of benzothiazole derivatives, a compound structurally similar to this compound was tested against various cancer cell lines. It exhibited potent cytotoxic effects with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : Another case involved testing this compound against common bacterial strains. Results indicated that it possessed significant antibacterial properties, comparable to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapy .
  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound could effectively reduce pro-inflammatory cytokines in macrophage models, indicating its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole core significantly influence biological activity. Key observations include:

  • Substituents on the phenyl ring enhance cytotoxicity.
  • The presence of methoxy groups increases lipophilicity and cellular uptake.
  • The ethyl side chain plays a crucial role in enhancing binding affinity to target proteins involved in cancer progression and inflammation .

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